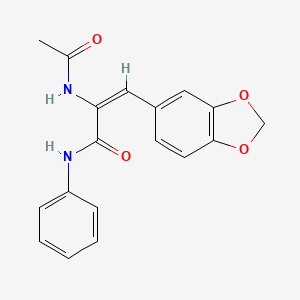

4-fluoro-N-(4-phenylbutyl)benzamide

Übersicht

Beschreibung

4-fluoro-N-(4-phenylbutyl)benzamide is a chemical compound involved in various scientific studies. While specific research on this exact compound is limited, there is substantial information available on closely related fluoro-benzamide compounds and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of related fluoro-benzamide compounds often involves complex chemical reactions. For instance, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the intricate processes involved in creating such compounds (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluoro-benzamide derivatives is characterized by their planarity and stability, as evidenced in the study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers (Moreno-Fuquen et al., 2022). These structures often exhibit unique intermolecular interactions, influencing their physical and chemical properties.

Chemical Reactions and Properties

Fluoro-benzamides participate in various chemical reactions, displaying a range of properties. For example, their role in the synthesis of fluorogenic reagents for thiols highlights their reactivity and utility in chemical analysis (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of fluoro-benzamides, such as melting points and crystal structure, are influenced by their molecular conformation and intermolecular interactions. Research on various fluoro-benzamide isomers provides insights into these aspects (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties of fluoro-benzamides, including their reactivity and interactions with other molecules, are significant in their application in various fields. Studies on related compounds, like the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derivatives, reveal the diverse chemical behaviors of these compounds (Hsiao et al., 2000).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A synthetic benzamide derivative, MS-27-275, demonstrated marked in vivo antitumor activity against human tumors. This compound inhibited histone deacetylase (HDA), causing hyperacetylation of nuclear histones in various tumor cell lines, inducing changes in cell cycle distribution and inhibiting the growth of tumor lines implanted into nude mice. The effectiveness of MS-27-275 suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Alzheimer's Disease

Fluorinated benzamide derivatives were utilized in the study of Alzheimer's disease. A selective serotonin 1A (5-HT1A) molecular imaging probe was employed in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlated with the worsening of clinical symptoms, suggesting the potential utility of fluorinated benzamides in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Materials Science

In materials science, fluorinated benzamides have been shown to exhibit interesting properties. For example, 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, displayed dimorphic behavior, with different crystalline forms showing varied morphologies and properties. This behavior was analyzed in terms of morphology, X-ray single-crystal structure analysis, and other techniques, highlighting the role of strong hydrogen bonds and weak intermolecular interactions in determining the crystalline forms (Chopra & Row, 2005).

Synthetic Chemistry

Fluorinated benzamides have been utilized in synthetic chemistry for the creation of fluorinated heterocycles, which play a significant role in pharmaceutical and agrochemical industries. A study reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic versatility of fluorinated benzamides (Wu et al., 2017).

Eigenschaften

IUPAC Name |

4-fluoro-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCQRYMITWJVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-fluoro-N-(4-phenylbutyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)

![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)